methyl 4-(2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate
Description
Methyl 4-(2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and a benzoate ester group.
Properties
IUPAC Name |
methyl 4-[[2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O4S/c1-24-14(23)8-2-4-9(5-3-8)17-11(21)7-25-15-18-12-10(6-16-20-12)13(22)19-15/h2-6H,7H2,1H3,(H,17,21)(H2,16,18,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBIPDNLLSHSNIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=NN3)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate typically involves multiple steps. One common method starts with the preparation of the pyrazolo[3,4-d]pyrimidine core. This can be achieved through the cyclization of appropriate hydrazine derivatives with formamide or formic acid under reflux conditions . The resulting intermediate is then subjected to thioacetylation using thioacetic acid or its derivatives to introduce the thioacetamido group .
The final step involves esterification with methyl 4-aminobenzoate under acidic or basic conditions to yield the target compound . The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the specific synthetic route chosen.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water as solvents.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran as solvents.
Substitution: Hydrochloric acid, sodium hydroxide, water, and ethanol as solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Carboxylic acids.
Scientific Research Applications
Methyl 4-(2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 4-(2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets. One of the primary targets is protein kinases, which play a crucial role in cell signaling pathways . By inhibiting these enzymes, the compound can disrupt cellular processes such as proliferation, differentiation, and apoptosis .
The compound binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins and thereby inhibiting downstream signaling pathways . This mechanism is particularly relevant in the context of cancer, where aberrant kinase activity is often observed .
Comparison with Similar Compounds
Methyl 4-(2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate can be compared with other pyrazolopyrimidine derivatives:
4-(2-(6-amino-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-5-yl)ethyl)benzoic acid methyl ester: Similar structure but with an amino group instead of a thioacetamido group.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure but differ in the substituents attached to the core.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
